Apraclonidine hydrochloride Apraclonidine hydrochloride Apraclonidine hydrochloride is the hydrochloride salt of apraclonidine. It has a role as an alpha-adrenergic agonist and an antiglaucoma drug. It contains an apraclonidine.
Apraclonidine Hydrochloride is the hydrochloride salt form of apraclonidine, a clonidine derivative with selective alpha-2-adrenergic agonistic property. When administered directly to eyes, apraclonidine hydrochloride enhances aqueous humor outflow and decreases aqueous production by vasoconstriction. It is used mostly in ophthalmic preparations for decreasing intraocular pressure.
See also: Apraclonidine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 73218-79-8
VCID: VC20804975
InChI: InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
SMILES: C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Molecular Formula: C9H11Cl3N4
Molecular Weight: 281.6 g/mol

Apraclonidine hydrochloride

CAS No.: 73218-79-8

Cat. No.: VC20804975

Molecular Formula: C9H11Cl3N4

Molecular Weight: 281.6 g/mol

* For research use only. Not for human or veterinary use.

Apraclonidine hydrochloride - 73218-79-8

Specification

Description Apraclonidine hydrochloride is the hydrochloride salt of apraclonidine. It has a role as an alpha-adrenergic agonist and an antiglaucoma drug. It contains an apraclonidine.
Apraclonidine Hydrochloride is the hydrochloride salt form of apraclonidine, a clonidine derivative with selective alpha-2-adrenergic agonistic property. When administered directly to eyes, apraclonidine hydrochloride enhances aqueous humor outflow and decreases aqueous production by vasoconstriction. It is used mostly in ophthalmic preparations for decreasing intraocular pressure.
See also: Apraclonidine (has active moiety).
CAS No. 73218-79-8
Molecular Formula C9H11Cl3N4
Molecular Weight 281.6 g/mol
IUPAC Name 2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
Standard InChI Key OTQYGBJVDRBCHC-UHFFFAOYSA-N
SMILES C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Canonical SMILES C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl

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